molecular formula C11H17Cl2FN4O B13919293 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride

Cat. No.: B13919293
M. Wt: 311.18 g/mol
InChI Key: QTTUNAUMSFRNFQ-UHFFFAOYSA-N
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Description

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride is a chemical compound with the molecular formula C11H16ClFN4O and a molecular weight of 274.72 g/mol It is a derivative of picolinamide, featuring a fluorine atom at the 6th position, a methyl group at the nitrogen atom, and a piperazine ring at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride is unique due to the presence of both the fluorine atom and the N-methyl group, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs .

Biological Activity

6-Fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride (CAS No. 2589531-86-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of drug design and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Molecular Formula: C11H17Cl2FN4O
Molecular Weight: 311.18 g/mol
Purity: 95%

The compound features a piperazine moiety, which is often associated with various biological activities, including interactions with neurotransmitter receptors and potential applications in treating psychiatric disorders.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific protein-protein interactions (PPIs). Research indicates that it may target the programmed cell death protein 1 (PD-1) pathway, which is crucial in regulating immune responses and has significant implications in cancer therapy.

In Vitro Studies

  • PD-1/PD-L1 Inhibition:
    A study highlighted the potential of small molecules to inhibit the PD-1/PD-L1 interaction, which is pivotal in cancer immunotherapy. Although specific data on this compound was not detailed, similar compounds have shown promise in enhancing T-cell responses against tumors .
  • Binding Affinity:
    The compound's binding affinity to the PD-1 receptor was assessed through homogenous time-resolved fluorescence (HTRF) assays. While direct results for this specific compound were not provided, related compounds demonstrated significant inhibition at nanomolar concentrations .

In Vivo Studies

In animal models, compounds targeting the PD-1 pathway have demonstrated enhanced immune responses against tumors. The efficacy of such compounds often correlates with their ability to penetrate tissues effectively and exhibit low toxicity profiles.

Case Study 1: Cancer Immunotherapy

A clinical trial involving small-molecule antagonists of the PD-1 pathway showed that patients receiving these agents had improved outcomes compared to those on standard therapies. The study emphasized the need for further exploration into small molecules like this compound as alternatives to monoclonal antibodies .

Comparative Table of Similar Compounds

Compound NameCAS NumberTarget PathwayBinding Affinity (nM)Efficacy in Models
This compound2589531-86-0PD-1/PD-L1TBDTBD
VU0424238Not AvailablemGlu5 Receptor4.4Promising
BMS Compounds (e.g., BMS-8)VariousPD-L1TBDImproved Outcomes

Properties

Molecular Formula

C11H17Cl2FN4O

Molecular Weight

311.18 g/mol

IUPAC Name

6-fluoro-N-methyl-5-piperazin-1-ylpyridine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C11H15FN4O.2ClH/c1-13-11(17)8-2-3-9(10(12)15-8)16-6-4-14-5-7-16;;/h2-3,14H,4-7H2,1H3,(H,13,17);2*1H

InChI Key

QTTUNAUMSFRNFQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=C(C=C1)N2CCNCC2)F.Cl.Cl

Origin of Product

United States

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